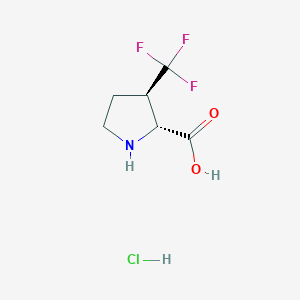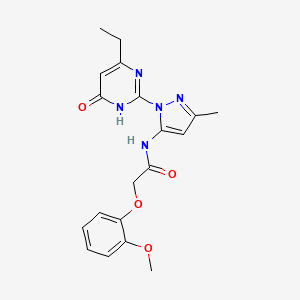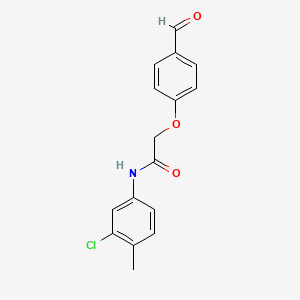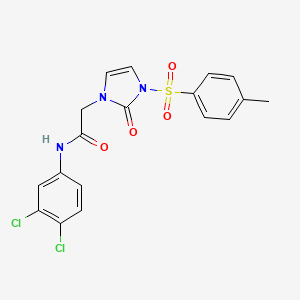![molecular formula C18H20N4O2 B2357987 N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428349-01-2](/img/structure/B2357987.png)
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . The structural complexity of the compound may allow it to bind with high affinity to viral proteins, potentially inhibiting viral replication.
Anti-inflammatory Properties
The indole scaffold is known to possess anti-inflammatory activities. This can be particularly useful in the development of new pharmaceuticals aimed at treating chronic inflammatory diseases .
Anticancer Applications
Indole derivatives have been explored for their anticancer activities. They can interact with various cellular targets and may induce apoptosis or inhibit cell proliferation in cancer cell lines . The compound’s ability to affect cell cycle regulation makes it a candidate for further research as a potential anticancer agent.
Antimicrobial Effects
The indole ring system has been associated with antimicrobial effects. This includes potential activity against bacteria, fungi, and other pathogenic microorganisms . The compound could be a lead structure for the development of new antimicrobial agents.
Antidiabetic Potential
Some indole derivatives have shown promise in the treatment of diabetes. They may influence insulin secretion or have effects on glucose metabolism, which could be beneficial in managing blood sugar levels .
Antimalarial Activity
Indole compounds have been investigated for their antimalarial properties. They may interfere with the life cycle of the malaria parasite, offering a pathway to new therapeutic options for this disease .
Neuroprotective Effects
Indole derivatives can have neuroprotective effects, which might be beneficial in the treatment of neurodegenerative diseases. The compound’s interaction with neural receptors could be key in understanding and treating conditions like Alzheimer’s disease .
Enzyme Inhibition
Indoles have been studied for their ability to inhibit various enzymes, such as cholinesterases. This enzyme inhibition can be crucial for the treatment of diseases like myasthenia gravis and Alzheimer’s disease .
Mechanism of Action
Target of Action
The compound, also known as N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, indicating that they likely interact with and modulate various biochemical pathways .
Result of Action
One study revealed that an indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin . This suggests that indole derivatives, including the compound , may have similar cellular effects.
properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-11-14-5-2-3-6-16(14)21(13)9-7-19-17(23)15-12-20-22-8-4-10-24-18(15)22/h2-3,5-6,11-12H,4,7-10H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDNKZKVUMGXOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C4N(CCCO4)N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)




![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)
![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2357923.png)



